molecular formula C10H12ClNO2 B13173573 Methyl 3-amino-2-(2-chlorophenyl)propanoate

Methyl 3-amino-2-(2-chlorophenyl)propanoate

Cat. No.: B13173573
M. Wt: 213.66 g/mol
InChI Key: JLYFVFOEDLOTCB-UHFFFAOYSA-N
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Description

Methyl 3-amino-2-(2-chlorophenyl)propanoate: is an organic compound with the molecular formula C10H12ClNO2 . It is a derivative of propanoic acid and contains an amino group, a methyl ester group, and a chlorophenyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-amino-2-(2-chlorophenyl)propanoate typically involves the reaction of 2-chlorobenzaldehyde with glycine methyl ester in the presence of a base. The reaction proceeds through a condensation mechanism, followed by reduction to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium borohydride for the reduction step.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-amino-2-(2-chlorophenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, Methyl 3-amino-2-(2-chlorophenyl)propanoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: In medicinal chemistry, it is explored for its potential as a drug candidate. Its derivatives are investigated for their efficacy in treating various diseases.

Industry: In the industrial sector, it is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-amino-2-(2-chlorophenyl)propanoate involves its interaction with specific molecular targets in biological systems. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The chlorophenyl group can interact with hydrophobic pockets in proteins, affecting their function. The exact pathways and targets depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

  • Methyl 2-amino-3-(4-chlorophenyl)propanoate
  • Ethyl 3-amino-3-(4-chlorophenyl)propanoate
  • Methyl 3-amino-3-(2-chlorophenyl)propanoate

Comparison: Methyl 3-amino-2-(2-chlorophenyl)propanoate is unique due to the position of the amino and chlorophenyl groups, which influence its reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research and industrial applications.

Properties

Molecular Formula

C10H12ClNO2

Molecular Weight

213.66 g/mol

IUPAC Name

methyl 3-amino-2-(2-chlorophenyl)propanoate

InChI

InChI=1S/C10H12ClNO2/c1-14-10(13)8(6-12)7-4-2-3-5-9(7)11/h2-5,8H,6,12H2,1H3

InChI Key

JLYFVFOEDLOTCB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CN)C1=CC=CC=C1Cl

Origin of Product

United States

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